molecular formula C15H12N4O4 B8535318 3-Ethyl-1-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 56620-42-9

3-Ethyl-1-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B8535318
CAS No.: 56620-42-9
M. Wt: 312.28 g/mol
InChI Key: VJTBVMOHKWVORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-1-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H12N4O4 and its molecular weight is 312.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

56620-42-9

Molecular Formula

C15H12N4O4

Molecular Weight

312.28 g/mol

IUPAC Name

3-ethyl-1-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C15H12N4O4/c1-2-17-14(20)12-7-4-8-16-13(12)18(15(17)21)10-5-3-6-11(9-10)19(22)23/h3-9H,2H2,1H3

InChI Key

VJTBVMOHKWVORR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=CC=C2)N(C1=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5.7 g of 2-(m-nitroanilino)nicotinic acid ethyl ester and 50 ml of dry tetrahydrofuran was added 1.1 g of sodium amide and the solution was stirred for one hour. To this was added dropwise under cooling 2.9 g of ethyl isocyanate and this mixture was reacted at 60°C for 10 hours. After the reaction was complete, the solvent was distilled off from the mixture, and to the residue obtained was added water to precipitate a crude product. This product was collected by filtration and recrystallized from methanol to give 3.4 g of 1-(m-nitrophenyl)-3-ethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione as colorless needles, melting at 210°-211°C.
Name
2-(m-nitroanilino)nicotinic acid ethyl ester
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.8 g of 1-(m-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione was dissolved in 30 ml of dry dimethylformamide. To the solution was added 0.6 g of about 50 % sodium hydride, and stirring was performed for 30 minutes. To the mixture was further added 3.5 g of diethylsulfite and the whole was reacted for 2 hours at room temperature. After the reaction was finished, the solvent was distilled off from the mixture under reduced pressure. To the residue thus obtained was added water to precipitate a crude product. This product was recrystallized from methanol to yield 2.7 g of 1-(m-nitrophenyl)-3-ethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione as pale yellow prisms, melting at 210°-211°C.
Name
1-(m-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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